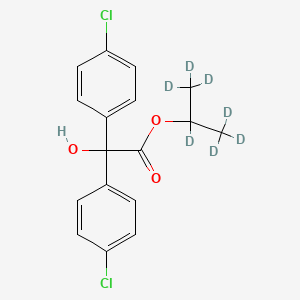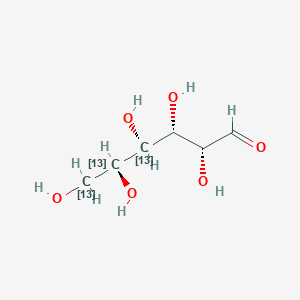
mGAT-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mGAT-IN-1 is a potent, non-selective inhibitor of gamma-aminobutyric acid (GABA) transporters. It has shown significant inhibitory activity towards mGAT3, with an IC50 value of 2.5 μM . This compound is primarily used in scientific research to study the role of GABA transporters in various physiological and pathological processes.
Preparation Methods
The synthesis of mGAT-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
mGAT-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
mGAT-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of GABA transport and the role of GABA transporters in various chemical processes.
Biology: It is used to investigate the physiological and pathological roles of GABA transporters in different biological systems.
Medicine: It is used in the development of new therapeutic agents targeting GABA transporters for the treatment of neurological disorders.
Industry: It is used in the development of new chemical processes and products involving GABA transporters.
Mechanism of Action
mGAT-IN-1 exerts its effects by inhibiting the activity of GABA transporters, particularly mGAT3. This inhibition leads to an increase in the extracellular concentration of GABA, which in turn affects various physiological processes. The molecular targets of this compound include the GABA transporters, and the pathways involved include the GABAergic signaling pathway .
Comparison with Similar Compounds
mGAT-IN-1 is unique in its high inhibitory potency towards mGAT3 compared to other similar compounds. Some similar compounds include:
mGAT2-IN-1: Another GABA transporter inhibitor with a different specificity and potency profile.
mGAT4-IN-1: A GABA transporter inhibitor with a higher specificity towards mGAT4.
This compound stands out due to its non-selective inhibition and high potency towards mGAT3, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C28H34ClN3O2S2 |
|---|---|
Molecular Weight |
544.2 g/mol |
IUPAC Name |
4-acetamido-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C28H34ClN3O2S2/c1-19-12-16-35-26(19)23(27-20(2)13-17-36-27)9-7-15-32(4)25(11-14-30-21(3)33)28(34)31-18-22-8-5-6-10-24(22)29/h5-6,8-10,12-13,16-17,25H,7,11,14-15,18H2,1-4H3,(H,30,33)(H,31,34) |
InChI Key |
BYIMWNNOGMXRCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN(C)C(CCNC(=O)C)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)




